molecular formula C21H18ClF3N4O2 B3361543 5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide CAS No. 921620-16-8

5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide

Cat. No.: B3361543
CAS No.: 921620-16-8
M. Wt: 450.8 g/mol
InChI Key: LQDGOBZERDUZLV-UHFFFAOYSA-N
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Description

5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials .

Preparation Methods

The synthesis of 5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide involves multiple steps, typically starting with the preparation of the core triazine structure. The synthetic route often includes the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenoxy group: This step involves the substitution reaction where a chlorophenoxy group is introduced to the triazine ring.

    Attachment of the trifluoromethyl phenyl group: This is typically done through a radical trifluoromethylation process.

    Final functionalization: The compound is then functionalized with the diethyl groups to complete the synthesis.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Compared to other similar compounds, 5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O2/c1-3-29(4-2)20(30)17-19(31-16-10-8-15(22)9-11-16)26-18(28-27-17)13-6-5-7-14(12-13)21(23,24)25/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDGOBZERDUZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699454
Record name 5-(4-Chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921620-16-8
Record name 5-(4-Chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide
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5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide
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5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide
Reactant of Route 6
5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide

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